Vitamin D2-d6

Description

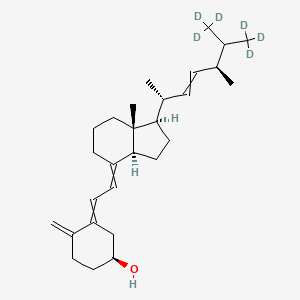

Structure

3D Structure

Properties

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-7,7,7-trideuterio-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHNRXZTMCUDQ-MPZUWEMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Deuterated Vitamin D2 in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the purpose and applications of deuterated Vitamin D2 (ergocalciferol) in the research landscape. By replacing hydrogen atoms with their heavier, stable isotope deuterium, scientists can leverage the unique physicochemical properties of these molecules to achieve greater accuracy in analytical measurements and gain deeper insights into the metabolic fate of this essential vitamin. This document outlines the core principles of its use, details relevant experimental protocols, and presents key quantitative data, serving as a comprehensive resource for professionals in drug development and metabolic research.

Core Concepts: The Utility of Deuteration in Vitamin D2 Research

The substitution of hydrogen with deuterium in the Vitamin D2 molecule imparts a subtle but significant change in its mass without altering its chemical reactivity. This principle is the foundation of its primary applications in research.

1.1. Isotope Dilution Mass Spectrometry: The Gold Standard for Quantification

The most prominent application of deuterated Vitamin D2 is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of endogenous Vitamin D2 and its metabolites.[1] This technique is considered the gold standard for its accuracy and precision.[2]

The rationale behind using a deuterated internal standard is straightforward:

-

Chemical and Physical Similarity: Deuterated Vitamin D2 is chemically identical to its non-deuterated counterpart, ensuring it behaves similarly during sample preparation, including extraction, derivatization, and chromatographic separation.[1]

-

Mass Differentiation: The increased mass of the deuterated molecule allows it to be distinguished from the endogenous analyte by the mass spectrometer.[1]

-

Correction for Variability: By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any losses or variations that occur during sample handling and analysis will affect both the analyte and the standard equally.[1] This allows for a highly accurate calculation of the analyte's concentration based on the ratio of the signals from the deuterated and non-deuterated forms.

1.2. Metabolic Tracer Studies: Unraveling Pharmacokinetics and Metabolism

Deuterated Vitamin D2 can also be used as a tracer to study its absorption, distribution, metabolism, and excretion (ADME) in vivo. By administering a known dose of deuterated Vitamin D2, researchers can track its conversion to various metabolites over time, providing valuable pharmacokinetic data. This is particularly useful for comparing the metabolic pathways and efficiencies of Vitamin D2 and Vitamin D3.

The "Kinetic Isotope Effect" (KIE) is a key principle in this context. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a slower rate of enzymatic cleavage. While this effect is a cornerstone of using deuteration to alter a drug's metabolic profile, in the context of a tracer, the primary advantage is the ability to differentiate the administered dose from the endogenous pool.

Experimental Protocols

The following sections detail common experimental methodologies for the use of deuterated Vitamin D2 in research, primarily focusing on its application as an internal standard in LC-MS/MS analysis.

2.1. Sample Preparation from Serum/Plasma

Accurate measurement of Vitamin D2 and its metabolites requires their extraction from the biological matrix and removal of interfering substances.

2.1.1. Protein Precipitation and Liquid-Liquid Extraction (LLE)

This is a widely used method for sample cleanup.

-

Protocol:

-

To 100 µL of serum or plasma, add a known amount of deuterated Vitamin D2 internal standard solution (e.g., d3-25-hydroxyvitamin D2).

-

Add a protein precipitating agent, such as acetonitrile or a methanol-propanol mixture, and vortex thoroughly.

-

Perform liquid-liquid extraction by adding an immiscible organic solvent like hexane or heptane.

-

Vortex the mixture to ensure thorough mixing of the phases.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Carefully transfer the organic layer (containing the Vitamin D metabolites) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

2.1.2. Supported Liquid Extraction (SLE)

SLE offers a more streamlined and automated alternative to traditional LLE.

-

Protocol:

-

Pre-treat the serum or plasma sample (e.g., 150 µL) by diluting it with a solution such as water:isopropanol (50:50, v/v) to disrupt protein binding.

-

Load the pre-treated sample onto the SLE plate or cartridge and allow it to absorb for a few minutes.

-

Apply an elution solvent, such as heptane, to the SLE material.

-

Collect the eluate, which contains the purified Vitamin D metabolites.

-

Evaporate the solvent and reconstitute the sample for analysis.

-

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides the high sensitivity and selectivity required for the accurate quantification of Vitamin D metabolites.

-

Chromatographic Separation:

-

Column: Reversed-phase columns, such as C8 or C18, are commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).

-

Gradient Elution: A gradient elution is often employed to achieve optimal separation of the various Vitamin D metabolites.

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are the most common ionization techniques used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Workflow for LC-MS/MS Quantification of Vitamin D2 Metabolites

Caption: Workflow for the quantification of Vitamin D2 metabolites using LC-MS/MS.

Quantitative Data from Research Studies

The use of deuterated Vitamin D2 as an internal standard has enabled the generation of precise quantitative data on Vitamin D levels in various populations and in response to supplementation.

Table 1: LC-MS/MS Parameters for Quantification of 25-Hydroxyvitamin D2 and its Deuterated Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| 25-Hydroxyvitamin D2 | 413.3 | 395.3 | 10 | |

| d3-25-Hydroxyvitamin D2 | 416.3 | 398.3 | 10 | |

| 25-Hydroxyvitamin D3 | 401.4 | 383.4 | 10 | |

| d3-25-Hydroxyvitamin D3 | 404.4 | 386.4 | 10 |

Note: Specific m/z values and collision energies can vary depending on the instrument and analytical conditions.

A study comparing the metabolism of deuterated Vitamin D2 and D3 in mice provided the following key findings:

Table 2: Comparative Effects of Deuterated Vitamin D2 and D3 Supplementation in Mice

| Parameter | Deuterated Vitamin D2 Group | Deuterated Vitamin D3 Group | P-value | Reference |

| Serum Vitamin D Concentration | Lower | Higher | < 0.001 | |

| Serum Total 25(OH)D Concentration | 1.9-times higher | - | < 0.001 | |

| Serum 1,25(OH)2D Concentration | 1.8-times lower | - | < 0.001 |

These results highlight the different metabolic fates of the two vitamers, with Vitamin D2 leading to higher circulating levels of the storage form, 25(OH)D, but lower levels of the active hormone, 1,25(OH)2D, in mice.

Vitamin D2 Signaling and Metabolic Pathways

Vitamin D2, like Vitamin D3, is biologically inert and must undergo two hydroxylation steps to become active.

4.1. Classical Metabolic Pathway

The primary pathway for Vitamin D2 activation is as follows:

-

25-Hydroxylation: In the liver, Vitamin D2 is hydroxylated by the enzyme CYP2R1 (and to a lesser extent, CYP27A1) to form 25-hydroxyvitamin D2 [25(OH)D2], the main circulating and storage form of the vitamin.

-

1α-Hydroxylation: In the kidneys, 25(OH)D2 is further hydroxylated by the enzyme CYP27B1 to produce the biologically active hormone, 1,25-dihydroxyvitamin D2 [1,25(OH)2D2].

-

Catabolism: The breakdown of both 25(OH)D2 and 1,25(OH)2D2 is primarily initiated by the enzyme CYP24A1.

Classical Vitamin D2 Metabolic Pathway

Caption: The classical metabolic pathway of Vitamin D2 activation.

4.2. Alternative Metabolic Pathway

Recent research has identified an alternative pathway for Vitamin D2 metabolism mediated by the enzyme CYP11A1, which is found in tissues such as the adrenal glands, gonads, and skin. This pathway leads to the formation of novel hydroxy-metabolites, such as 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2, which may have their own biological activities.

Alternative Vitamin D2 Metabolic Pathway

Caption: An alternative metabolic pathway for Vitamin D2 mediated by CYP11A1.

Synthesis of Deuterated Vitamin D2

The synthesis of deuterated Vitamin D2 is a critical prerequisite for its use in research. One common approach involves the photochemical conversion of ergosterol, a precursor found in fungi and yeast, to Vitamin D2 using ultraviolet (UV) irradiation. Deuterium atoms can be introduced at various positions in the molecule through chemical synthesis, often in the A-ring or the side chain. For example, deuterium-labeled A-ring synthons can be synthesized and then coupled with the CD-ring portion of the molecule to produce the final deuterated Vitamin D2 analog.

Conclusion

Deuterated Vitamin D2 is an indispensable tool in modern biomedical research. Its primary role as an internal standard in isotope dilution mass spectrometry has significantly advanced the accuracy and reliability of quantifying Vitamin D status. Furthermore, its application in metabolic tracer studies continues to provide valuable insights into the complex pharmacokinetics and metabolism of this essential nutrient. This technical guide provides a foundational understanding of the principles, protocols, and data associated with the use of deuterated Vitamin D2, empowering researchers and drug development professionals to leverage this powerful tool in their scientific endeavors.

References

Chemical and physical properties of ergocalciferol-d6

An In-Depth Technical Guide to the Chemical and Physical Properties of Ergocalciferol-d6

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and biological significance of ergocalciferol-d6. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of this deuterated form of Vitamin D2, its application as an internal standard, and the metabolic pathways it follows.

Core Chemical and Physical Properties

Ergocalciferol-d6, a deuterated form of Vitamin D2, is primarily utilized in research and analytical settings, particularly as an internal standard for mass spectrometry-based quantification of ergocalciferol.[1][2] The deuterium labeling offers a distinct mass shift without significantly altering its chemical behavior, making it an ideal tracer for metabolic and pharmacokinetic studies.[1][2]

General and Physical Properties

The fundamental properties of ergocalciferol-d6 are summarized in the table below. While some physical properties like melting point are not explicitly documented for the deuterated variant, they are expected to be very similar to the non-deuterated compound, ergocalciferol.

| Property | Value | Reference(s) |

| IUPAC Name | (3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol-d6 | [2] |

| Synonyms | Vitamin D2-d6, Calciferol-d6, Ercalciol-d6 | |

| CAS Number | 1311259-89-8 | |

| Chemical Formula | C₂₈H₃₈D₆O | |

| Molecular Weight | 402.69 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 114-118 °C (for non-deuterated ergocalciferol) | |

| Boiling Point | ~496 °C at 760 mmHg (estimate for deuterated form) | |

| Purity | Typically >95% (HPLC) | |

| Isotopic Enrichment | Typically >95% |

Solubility and Storage

The solubility profile of ergocalciferol-d6 mirrors that of its non-deuterated counterpart, reflecting its lipophilic nature. Proper storage is critical to prevent degradation.

| Property | Details | Reference(s) |

| Water Solubility | Practically insoluble | |

| Organic Solvent Solubility | Soluble in ethanol, chloroform, diethyl ether, and acetone. | |

| Storage Conditions | Store at -20°C, protected from light and air. It is sensitive to heat, light, and oxygen. | |

| Stability | Unstable in light and air, and in acidic media. Stable in alkaline media. Preserve in hermetically sealed containers under nitrogen. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and quantification of ergocalciferol-d6. While complete spectral libraries for the deuterated form are not widely published, data from its non-deuterated analog, ergocalciferol (Vitamin D2), are well-characterized and serve as a reliable reference. The deuterium labeling is typically at the C26 and C27 positions on the side chain, which results in minimal changes to the core structure's spectral properties but is definitive in mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique where ergocalciferol-d6 is employed. In LC-MS/MS analysis, after derivatization with a dienophile like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), both ergocalciferol and ergocalciferol-d6 produce a major fragment ion at m/z 298.2. This shared fragment allows for consistent monitoring in multiple reaction monitoring (MRM) modes, while the mass difference in the precursor ions allows for their distinct quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra for ergocalciferol are well-documented. For ergocalciferol-d6, the core signals would remain largely unchanged. The primary difference would be the absence of proton signals corresponding to the deuterated positions (C26 and C27 methyl groups) and the appearance of corresponding signals in a ²H NMR spectrum. In the ¹³C NMR, the signals for the deuterated carbons would show coupling to deuterium (a triplet for -CD₃).

Note: The following data is for non-deuterated ergocalciferol (Vitamin D2).

| Nucleus | Key Chemical Shifts (δ ppm in CDCl₃) | Reference(s) |

| ¹H NMR | Vinyl Protons: ~6.23 (H-6), ~6.03 (H-7), ~5.18 (H-22, H-23). Exocyclic Methylene Protons: ~5.04 and ~4.82 (H-19). Methyl Protons: ~1.02 (H-21), ~0.91 (H-28), ~0.84 & ~0.82 (H-26, H-27), ~0.55 (H-18). | |

| ¹³C NMR | Olefinic Carbons: ~140-145 (C-5, C-8), ~132-135 (C-22, C-23), ~112-122 (C-6, C-7, C-19). Hydroxylated Carbon: ~69-71 (C-3). Methyl Carbons: ~12 (C-18), ~21 (C-21), ~19-20 (C-26, C-27), ~17 (C-28). |

Infrared (IR) Spectroscopy

The IR spectrum of ergocalciferol is characterized by absorptions corresponding to its hydroxyl and olefinic functional groups. The spectrum for the d6 variant would be nearly identical, with potential subtle shifts in the C-D stretching region (around 2100-2200 cm⁻¹) which are typically weak and may be obscured.

Note: The following data is for non-deuterated ergocalciferol (Vitamin D2).

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch | ~3400 (broad) |

| C-H Stretch | ~2850-3000 |

| C=C Stretch | ~1600-1650 |

| C-O Stretch | ~1050 |

Biological Pathway: Metabolic Activation

Ergocalciferol is a prohormone and is biologically inactive by itself. It requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyergocalciferol (ercalcitriol). This activation pathway occurs primarily in the liver and kidneys.

// Nodes Ergocalciferol [label="Ergocalciferol (this compound)\n(Dietary Intake)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Liver [label="Liver", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ercalcidiol [label="25-Hydroxyergocalciferol-d6\n(Ercalcidiol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kidney [label="Kidney\n(and other tissues)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ercalcitriol [label="1,25-Dihydroxyergocalciferol-d6\n(Ercalcitriol - Active Hormone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VDR [label="Vitamin D Receptor (VDR)\nin Target Tissues", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Gene Transcription &\nBiological Response\n(Calcium Homeostasis, etc.)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inactive [label="Inactive Metabolites", fillcolor="#CCCCCC", fontcolor="#202124"];

// Edges Ergocalciferol -> Liver [label="Circulation (DBP-bound)"]; Liver -> Ercalcidiol [label="25-Hydroxylation\n(CYP2R1)"]; Ercalcidiol -> Kidney [label="Circulation (DBP-bound)"]; Kidney -> Ercalcitriol [label="1α-Hydroxylation\n(CYP27B1)"]; Ercalcitriol -> VDR; VDR -> Response; Ercalcidiol -> Inactive [label="24-Hydroxylation\n(CYP24A1)"]; Ercalcitriol -> Inactive [label="24-Hydroxylation\n(CYP24A1)"]; } Caption: Metabolic activation pathway of Ergocalciferol-d6.

The process begins with ergocalciferol being transported to the liver, where the enzyme CYP2R1 hydroxylates it to 25-hydroxyergocalciferol (ercalcidiol). This form is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme CYP27B1 to become the biologically active 1,25-dihydroxyergocalciferol (ercalcitriol). This active hormone then binds to the Vitamin D Receptor (VDR) in various target cells to modulate gene expression, primarily related to calcium and phosphate homeostasis. Both ercalcidiol and ercalcitriol can be catabolized into inactive forms by the enzyme CYP24A1.

Experimental Protocols

Ergocalciferol-d6 is almost exclusively used as an internal standard for the quantification of ergocalciferol in biological matrices. Below are representative protocols for sample preparation and analysis using LC-MS/MS.

Protocol: Quantification of Ergocalciferol in Human Plasma by LC-MS/MS

This protocol outlines a method for the sensitive determination of ergocalciferol using ergocalciferol-d6 as an internal standard, involving liquid-liquid extraction and derivatization to enhance ionization efficiency.

1. Sample Preparation and Extraction: a. To 100 µL of human plasma in a clean tube, add 50 µL of the internal standard working solution (e.g., 20.0 ng/mL Ergocalciferol-d6). b. Add 100 µL of 2.0% (v/v) aqueous ammonia solution and vortex for 20 seconds. c. Add 2.5 mL of n-hexane for extraction. Mix on a rotary mixer for 10 minutes. d. Centrifuge at approximately 2150 x g for 5 minutes at 10 °C to separate the layers. e. Carefully transfer the upper organic (n-hexane) layer to a new tube. f. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

2. Derivatization: a. Reconstitute the dried residue in 50 µL of acetonitrile. b. Add 20 µL of 100 µg/mL 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in acetonitrile. PTAD is a strong dienophile that reacts with the cis-diene system of ergocalciferol in a Diels-Alder reaction. c. Vortex and incubate at room temperature for 20 minutes to allow the derivatization reaction to complete. d. Add 150 µL of the mobile phase (e.g., acetonitrile/water mixture) to the sample, vortex, and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

-

LC Column: A reverse-phase C18 column, such as an XSelect CSH C18 (100 mm × 4.6 mm, 2.5 µm).

-

Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

MRM Transitions (example for PTAD derivative):

-

Ergocalciferol: Monitor precursor ion → 298.2 amu

-

Ergocalciferol-d6: Monitor precursor ion → 298.2 amu

-

// Nodes start [label="Plasma Sample (100 µL)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_is [label="Spike with\nErgocalciferol-d6 (IS)", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Liquid-Liquid Extraction\n(n-Hexane)", fillcolor="#FBBC05", fontcolor="#202124"]; evap [label="Evaporate to Dryness", fillcolor="#FBBC05", fontcolor="#202124"]; derivatize [label="Derivatization with PTAD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute in\nMobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; inject [label="Inject into LC-MS/MS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Data Acquisition (MRM) &\nQuantification", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> add_is; add_is -> extract; extract -> evap; evap -> derivatize; derivatize -> reconstitute; reconstitute -> inject; inject -> quantify; } Caption: General workflow for sample preparation and analysis.

Conclusion

Ergocalciferol-d6 is an indispensable tool for the accurate quantification of Vitamin D2 in clinical and research settings. Its chemical and physical properties are nearly identical to its non-deuterated analog, allowing it to serve as a robust internal standard that reliably mimics the behavior of the analyte during sample extraction, derivatization, and chromatographic separation. A thorough understanding of its properties, analytical methodologies, and metabolic fate is crucial for professionals engaged in nutritional research, clinical diagnostics, and drug development involving vitamin D.

References

Metabolic Fate and Biological Activity of Vitamin D2-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2, or ergocalciferol, is a crucial secosteroid in human health, primarily involved in calcium and phosphate homeostasis. Its deuterated analogue, Vitamin D2-d6 (Ergocalciferol-d6), serves as an invaluable tool in metabolic, pharmacokinetic, and analytical research. The incorporation of six deuterium atoms provides a stable isotopic label, allowing for its precise differentiation from endogenous, non-labeled Vitamin D2 in biological matrices. This technical guide provides a comprehensive overview of the metabolic fate and biological activity of this compound, drawing upon the established pathways of its non-deuterated counterpart and highlighting its application in scientific research.

Metabolic Fate of Vitamin D2

The metabolism of Vitamin D2, and by extension this compound, is a multi-step process primarily occurring in the liver and kidneys, involving a series of hydroxylation reactions mediated by cytochrome P450 enzymes.

Activation Pathway

-

25-Hydroxylation: Upon entering circulation, Vitamin D2 is transported to the liver where it undergoes hydroxylation at the 25-position by the enzyme 25-hydroxylase (primarily CYP2R1) to form 25-hydroxyvitamin D2 (25(OH)D2 or ercalcidiol). This is the major circulating form of Vitamin D2 and is often used as a biomarker for Vitamin D status.

-

1α-Hydroxylation: 25(OH)D2 is then transported to the kidneys, where it is further hydroxylated at the 1α-position by the enzyme 1α-hydroxylase (CYP27B1). This reaction produces the biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2 or ercalcitriol).

Isotopic Stability of Vitamin D2-d6 in Biological Matrices: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic stability of Vitamin D2-d6, a commonly used internal standard in bioanalytical methods. Understanding the stability of deuterated standards is critical for ensuring the accuracy and reliability of quantitative analyses in various biological matrices. This document details experimental protocols, presents quantitative stability data, and illustrates relevant metabolic pathways and experimental workflows.

Introduction to Isotopic Stability

Deuterium-labeled compounds, such as this compound, are widely employed as internal standards in mass spectrometry-based bioanalysis.[1] Their utility relies on the assumption that the deuterium labels are stable and do not exchange with protons from the surrounding environment or during sample preparation and analysis. Isotopic instability can lead to a shift in the mass-to-charge ratio (m/z) of the internal standard, compromising the accuracy of quantification. Therefore, a thorough evaluation of the isotopic stability of this compound in the intended biological matrix is a crucial aspect of bioanalytical method development and validation.

Factors Affecting the Stability of this compound

The stability of this compound in biological matrices can be influenced by several factors, including:

-

Temperature: Elevated temperatures can accelerate degradation reactions.[2][3]

-

pH: Extreme pH values can promote the degradation of Vitamin D2.[3]

-

Light Exposure: Vitamin D compounds are known to be sensitive to light, particularly UV radiation, which can lead to isomerization and degradation.[4]

-

Enzymatic Degradation: Metabolic enzymes present in biological matrices can potentially metabolize this compound.

-

Matrix Components: The complex nature of biological matrices can sometimes influence the stability of analytes and internal standards.

Quantitative Stability Data

The stability of Vitamin D and its metabolites, including deuterated analogs, has been investigated under various conditions. While specific long-term isotopic stability data for this compound is not extensively published in peer-reviewed literature, the widespread and successful use of deuterated Vitamin D analogs as internal standards in validated bioanalytical methods attests to their general stability under typical experimental conditions. General stability data for Vitamin D in biological matrices provides a valuable reference.

Table 1: Stability of 25-hydroxyvitamin D [25(OH)D] in Serum and Plasma

| Storage Condition | Duration | Matrix | Stability | Reference |

| Room Temperature | 4 hours | Serum/Plasma | Stable | |

| 2–8 °C | 24 hours | Serum/Plasma | Stable | |

| -20 °C | 7 days | Serum/Plasma | Stable | |

| -20 °C | 3 months | Serum | ~10% decrease | |

| -80 °C | 3 months | Serum/Plasma | Stable |

Table 2: Influence of pH on Vitamin D2 Stability

| pH | Incubation Time | Temperature | Retention (%) | Reference |

| 1 | 1 hour | Room Temperature | ~84% | |

| 4 | 1 hour | Room Temperature | ~99% | |

| 5 | 1 hour | Room Temperature | ~99% | |

| 7 | 1 hour | Room Temperature | ~97% | |

| 10 | 1 hour | Room Temperature | ~97% |

Experimental Protocols

This section outlines a detailed methodology for assessing the isotopic stability of this compound in a biological matrix such as human plasma.

Protocol: Assessment of Isotopic Stability of this compound

Objective: To evaluate the potential for isotopic exchange of deuterium atoms on this compound when incubated in a biological matrix under various stress conditions.

Materials:

-

This compound certified reference material

-

Control biological matrix (e.g., drug-free human plasma)

-

Phosphate buffer (pH 4.0, 7.4, and 9.0)

-

Acetonitrile (ACN)

-

n-Hexane

-

Water, LC-MS grade

-

Class A volumetric flasks

-

Calibrated pipettes

-

Incubator

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock and Spiking Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

-

Prepare a spiking solution by diluting the stock solution to a known concentration.

-

-

Sample Preparation and Incubation:

-

Spike a known concentration of the this compound spiking solution into aliquots of the control biological matrix.

-

Prepare separate sets of samples for each stress condition to be evaluated:

-

Temperature Stress: Incubate samples at elevated temperatures (e.g., 37°C, 50°C) for varying durations (e.g., 0, 4, 8, 24 hours).

-

pH Stress: Adjust the pH of the spiked matrix samples to acidic (e.g., pH 4.0) and basic (e.g., pH 9.0) conditions using appropriate buffers. Incubate at a controlled temperature for a set duration.

-

Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).

-

-

Include a control set of samples (T=0) that are immediately processed without incubation.

-

-

Sample Extraction (Liquid-Liquid Extraction):

-

To each plasma sample, add an appropriate volume of a precipitating agent (e.g., acetonitrile) to precipitate proteins.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., n-hexane).

-

Vortex mix and centrifuge to separate the layers.

-

Transfer the organic layer containing this compound to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the processed samples using a validated LC-MS/MS method.

-

Monitor the mass transitions for both this compound and its potential non-deuterated counterpart (Vitamin D2).

-

Carefully examine the chromatograms for any evidence of a peak at the m/z of unlabeled Vitamin D2 that might indicate back-exchange.

-

Quantify the peak area of this compound in the stressed samples and compare it to the T=0 samples to assess degradation.

-

Data Analysis:

-

Calculate the percentage recovery of this compound in the stressed samples relative to the T=0 samples.

-

Assess for the presence of any interfering peaks at the retention time and m/z of unlabeled Vitamin D2. A significant increase in the response for unlabeled Vitamin D2 in the stressed samples compared to the control could indicate isotopic exchange.

Visualizations

Vitamin D2 Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Vitamin D2. Understanding this pathway is crucial as enzymatic processes could potentially contribute to the degradation of this compound.

Caption: Metabolic pathway of Vitamin D2.

Experimental Workflow for Isotopic Stability Assessment

This diagram outlines the key steps in the experimental protocol for assessing the isotopic stability of this compound.

Caption: Workflow for isotopic stability testing.

Conclusion

While extensive peer-reviewed data specifically detailing the isotopic stability of this compound in biological matrices is limited, its widespread and successful application as an internal standard in numerous validated bioanalytical methods provides strong evidence of its stability under standard analytical conditions. The general stability of Vitamin D compounds in biological samples has been well-documented, showing good stability under typical short-term storage and handling conditions. For rigorous bioanalytical method development, it is imperative to perform and document stability assessments of the deuterated internal standard in the specific biological matrix and under the conditions relevant to the intended analytical procedure. The experimental protocol provided in this guide serves as a robust framework for such evaluations, ensuring the integrity and accuracy of quantitative data in research and clinical applications.

References

An In-depth Technical Guide to the Core Differences Between Vitamin D2 and Vitamin D2-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences between Vitamin D2 (Ergocalciferol) and its deuterated isotopologue, Vitamin D2-d6. The focus is on the chemical, physical, and analytical distinctions that are critical for research and development applications, particularly in the context of bioanalytical assays and metabolic studies.

Introduction: The Role of Isotopic Labeling

Vitamin D2 is a fat-soluble secosteroid essential for calcium homeostasis and bone metabolism.[1][2] In analytical and metabolic research, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of endogenous analytes in complex biological matrices. This compound is the deuterium-labeled form of Vitamin D2, designed to serve this critical role.[3] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is used to increase the mass of the molecule without significantly altering its chemical properties and biological activity.[3][4] This mass shift is the key to its utility in mass spectrometry-based quantification.

Chemical and Structural Differences

The primary difference between Vitamin D2 and this compound lies in their isotopic composition. Vitamin D2 has the chemical formula C₂₈H₄₄O. In the commonly available this compound, six hydrogen atoms are replaced by deuterium atoms. These substitutions are typically on the terminal methyl groups of the side chain, specifically at the C26 and C27 positions, resulting in the designation (26,26,26,27,27,27-d6).

While other deuterated forms exist, such as Vitamin D2-d3 with deuterium at the C-6 and C-19 positions, the d6 variant is frequently employed as an internal standard for the analysis of Vitamin D2 and its metabolites.

The structural integrity and biological activity of the molecule are maintained as the carbon skeleton and functional groups remain unchanged.

Physicochemical Properties: A Comparative Overview

The introduction of deuterium atoms results in a predictable increase in the molecular weight of this compound compared to its non-deuterated counterpart. Other physicochemical properties are largely comparable, which is a crucial prerequisite for its use as an internal standard, ensuring similar behavior during extraction and chromatographic separation.

| Property | Vitamin D2 (Ergocalciferol) | This compound (Ergocalciferol-d6) |

| Molecular Formula | C₂₈H₄₄O | C₂₈H₃₈D₆O |

| Molecular Weight | 396.65 g/mol | 402.69 g/mol |

| Appearance | White, odorless crystals | A solid |

| Solubility | Soluble in organic solvents like chloroform and methanol | Slightly soluble in chloroform and methanol |

| Isotopic Purity | Not Applicable | Typically >95% |

Pharmacokinetics and Metabolism: Key Considerations

While comprehensive pharmacokinetic studies directly comparing Vitamin D2 and this compound are not extensively published, it is widely accepted that the low level of deuteration in this compound does not significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile in a way that would compromise its primary application.

The metabolic pathway of Vitamin D2 is well-established. It undergoes two primary hydroxylation steps to become biologically active:

-

25-Hydroxylation: In the liver, Vitamin D2 is converted to 25-hydroxyvitamin D2 [25(OH)D2] by cytochrome P450 enzymes, primarily CYP2R1.

-

1α-Hydroxylation: In the kidneys and other tissues, 25(OH)D2 is further hydroxylated by the enzyme CYP27B1 to form the biologically active hormone, 1,25-dihydroxyvitamin D2 [1,25(OH)₂D₂].

Catabolism is primarily initiated by the enzyme CYP24A1. For its use as an internal standard in in vitro diagnostic assays, the key assumption is that this compound co-elutes chromatographically and experiences identical ionization and fragmentation patterns as endogenous Vitamin D2 during mass spectrometric analysis, with the only difference being the mass-to-charge ratio (m/z).

Vitamin D2 Metabolic Pathway

Caption: Metabolic activation of Vitamin D2 in the liver and kidneys.

Experimental Protocols

Synthesis of this compound

The synthesis of deuterated vitamin D analogs often involves the introduction of deuterium at a late stage to a precursor molecule. A common strategy for synthesizing Vitamin D2-(26,26,26,27,27,27-d6) involves the use of a deuterated Grignard reagent. The following is a generalized protocol based on established synthetic strategies for deuterated vitamin D metabolites.

Objective: To introduce six deuterium atoms into the side chain of a Vitamin D2 precursor.

Materials:

-

Vitamin D2 side chain precursor with a suitable leaving group (e.g., a tosylate) or a carbonyl group at C25.

-

Deuterated methylmagnesium bromide (CD₃MgBr).

-

Anhydrous solvents (e.g., tetrahydrofuran).

-

Reagents for subsequent conversion of the precursor to the final this compound structure (e.g., via UV irradiation of a prothis compound intermediate).

Methodology:

-

Precursor Preparation: A suitable Vitamin D2 precursor, often derived from ergosterol, is synthesized with a functional group on the side chain that can react with a Grignard reagent.

-

Grignard Reaction: The precursor is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled, and deuterated methylmagnesium bromide (CD₃MgBr) is added dropwise. This reaction introduces two -CD₃ groups, resulting in the desired d6 labeling at the C26 and C27 positions.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using chromatographic techniques such as silica gel column chromatography.

-

Conversion to this compound: The resulting deuterated precursor (prothis compound) is then converted to this compound, typically through a process involving UV irradiation to open the B-ring, followed by thermal isomerization.

-

Final Purification and Characterization: The final this compound product is purified by high-performance liquid chromatography (HPLC) and its structure and isotopic enrichment are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantification of Vitamin D2 in Human Serum using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of Vitamin D2 in serum, employing this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

Objective: To accurately measure the concentration of Vitamin D2 in human serum samples.

Materials:

-

Human serum samples, calibrators, and quality control materials.

-

This compound internal standard (IS) working solution (e.g., in methanol).

-

Protein precipitation reagent (e.g., acetonitrile or methanol, ice-cold).

-

Liquid-liquid extraction or solid-phase extraction (SPE) materials.

-

LC-MS/MS system with an appropriate column (e.g., C18).

Methodology:

-

Sample Preparation:

-

To a 200 µL aliquot of serum sample, calibrator, or QC, add a known amount of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Extraction:

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be further purified using liquid-liquid extraction (e.g., with hexane) or solid-phase extraction (SPE) to remove interfering substances like phospholipids.

-

Evaporate the final extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analytes using a C18 reverse-phase column with a gradient elution (e.g., water and methanol with additives like formic acid or ammonium formate).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Monitor the specific multiple reaction monitoring (MRM) transitions for both Vitamin D2 and this compound.

-

Example MRM Transitions:

-

Vitamin D2: e.g., m/z 397.3 → 379.3

-

This compound: e.g., m/z 403.3 → 385.3

-

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (Vitamin D2) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of Vitamin D2 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

LC-MS/MS Quantification Workflow

Caption: Bioanalytical workflow for Vitamin D2 quantification.

Conclusion

The core difference between Vitamin D2 and this compound is the isotopic labeling of the latter, which increases its mass without altering its fundamental chemical structure or reactivity. This mass difference is the cornerstone of its application as a highly effective internal standard in mass spectrometry-based bioanalysis. For researchers in drug development and clinical diagnostics, this compound is an essential tool that enables the accurate and precise quantification of Vitamin D2 levels, thereby facilitating reliable pharmacokinetic studies, nutritional assessments, and clinical monitoring. Understanding the subtle yet critical distinctions outlined in this guide is paramount for the robust design and execution of such analytical methodologies.

References

Navigating the Landscape of Vitamin D Analysis: A Technical Guide to Commercially Available Vitamin D2-d6 Standards

For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D and its metabolites is paramount. This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of Vitamin D2-d6, a crucial internal standard for mass spectrometry-based analyses. Detailed experimental protocols and visual workflows are presented to facilitate its effective implementation in the laboratory.

Commercial Availability and Purity of this compound

The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response in quantitative mass spectrometry. This compound, with its deuterium-labeled side chain, serves as an ideal internal standard for the analysis of Vitamin D2. Several reputable suppliers offer this compound and its hydroxylated metabolites. The purity of these standards is a key consideration for ensuring the accuracy and reliability of analytical data. While specific purity values may vary by lot, the following table summarizes the typical purities and product offerings from major suppliers.

| Supplier | Product Name | Purity Specification | Isotopic Purity |

| Cayman Chemical | This compound | ≥98% | - |

| 25-hydroxy this compound | ≥99% deuterated forms (d1-d6) | - | |

| Sigma-Aldrich | Vitamin D2 (6,19,19-d3) | Chemical Purity: 98% | Atom % D: 97% |

| MedChemExpress | This compound | >98% | - |

| Sussex Research Laboratories Inc. | This compound | >95% (HPLC) | Isotopic Enrichment: >95% |

| VIVAN Life Sciences | This compound | Not specified | - |

| LGC Standards | This compound | Not specified | - |

Note: Purity specifications are subject to change and may vary between product lots. It is recommended to obtain the Certificate of Analysis (CoA) for the specific lot being used.

Experimental Protocols for Quantitative Analysis using this compound

The following protocols are generalized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Vitamin D2 in biological matrices, such as serum or plasma, using this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protein Precipitation:

-

To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile or methanol containing the this compound internal standard at a known concentration.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for further processing or direct injection.

b) Liquid-Liquid Extraction (LLE):

-

To the supernatant from the protein precipitation step, add 500 µL of an immiscible organic solvent such as hexane or methyl tert-butyl ether (MTBE).

-

Vortex for 2 minutes to ensure thorough mixing and extraction of the lipophilic vitamin D metabolites into the organic layer.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

Derivatization (Optional but Recommended for Enhanced Sensitivity)

Derivatization of vitamin D metabolites with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), can significantly improve ionization efficiency and, consequently, the sensitivity of the LC-MS/MS analysis.

-

To the dried and reconstituted sample extract, add 50 µL of a freshly prepared solution of PTAD in acetonitrile (e.g., 0.1 mg/mL).

-

Incubate the mixture at room temperature for 30-60 minutes in the dark.

-

The reaction can be quenched by adding a small volume of a reducing agent or by direct injection onto the LC-MS/MS system.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the analytes. The exact gradient will depend on the specific column and analytes.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 40-50°C.

b) Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for vitamin D analysis due to reduced matrix effects.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Vitamin D2 and this compound are monitored.

Example MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Vitamin D2 | 397.3 | 379.3 |

| This compound | 403.3 | 385.3 |

| Vitamin D2-PTAD | 572.4 | 298.2 |

| This compound-PTAD | 578.4 | 298.2 |

Note: These are example transitions and should be optimized for the specific instrument being used.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Conclusion

The commercial availability of high-purity this compound standards is essential for the accurate and reliable quantification of Vitamin D2 in various biological matrices. By employing robust sample preparation techniques and sensitive LC-MS/MS methods with an appropriate internal standard, researchers can achieve high-quality data crucial for advancing our understanding of vitamin D metabolism and its role in health and disease. The detailed protocols and workflows provided in this guide serve as a valuable resource for laboratories involved in vitamin D analysis.

The Kinetic Shield: A Technical Guide to the Historical Development of Deuterated Vitamin D Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into vitamin D analogs represents a significant advancement in the pursuit of more potent and metabolically stable therapeutics. This technical guide provides an in-depth exploration of the historical development of deuterated vitamin D analogs, tracing their evolution from analytical standards to promising drug candidates. We will delve into the core rationale behind deuteration—the kinetic isotope effect—and its application in enhancing the therapeutic profile of vitamin D compounds. This guide will detail the synthesis, preclinical evaluation, and signaling pathways of key deuterated vitamin D analogs, with a particular focus on the "Deuterated Gemini" class of compounds that have shown potent anti-cancer activity. Quantitative data is presented in structured tables for clear comparison, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.

Introduction: The Rationale for Deuterating Vitamin D

The therapeutic potential of vitamin D extends far beyond its classical role in calcium homeostasis, with profound effects on cell proliferation, differentiation, and immunomodulation. However, the clinical utility of the active form of vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3), and its analogs has been hampered by a narrow therapeutic window, primarily due to hypercalcemic side effects.[1][2] A key strategy to overcome this limitation has been the development of analogs with improved pharmacokinetic and pharmacodynamic properties.

The introduction of deuterium at specific molecular positions, a process known as deuteration, emerged as a promising approach to modulate the metabolic fate of vitamin D analogs. This strategy leverages the deuterium kinetic isotope effect (KIE) , where the increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond. This stronger bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for the metabolism and inactivation of vitamin D compounds. By slowing down the rate of metabolism, deuteration can lead to:

-

Increased half-life (t½): The drug remains in the systemic circulation for a longer period.

-

Greater drug exposure (AUC): A higher Area Under the Curve indicates greater overall exposure to the active drug.

-

Reduced formation of inactive or toxic metabolites: This can lead to an improved safety profile.

Initially, deuterated vitamin D metabolites were synthesized and employed as indispensable internal standards for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This application relies on their chemical identity and mass difference from the endogenous, non-deuterated forms. However, the therapeutic potential of deuteration soon became a focus of drug discovery efforts.

Historical Milestone: The Emergence of "Deuterated Gemini" Vitamin D3 Analogs

A pivotal moment in the development of therapeutically-aimed deuterated vitamin D analogs was the synthesis of a novel class of compounds known as "Deuterated Gemini (DG)" vitamin D3 analogs . These innovative molecules, developed in the early 2000s, are characterized by two side chains attached to carbon-20, with one of the side chains incorporating deuterium.[3][4] This unique "Gemini" structure, combined with deuteration, was designed to enhance the anti-proliferative and pro-differentiating activities of vitamin D while minimizing calcemic effects.

BXL-01-0120: A First-in-Class Deuterated Gemini Analog

One of the most potent early examples from this class is BXL-01-0120 . Preclinical studies demonstrated its remarkable anti-cancer activity across a range of cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of BXL-01-0120 [5]

| Cell Line | Cancer Type | ED50 of BXL-01-0120 (M) | Fold Potency Increase vs. 1,25(OH)2D3 |

| HL-60 | Myeloid Leukemia | 10⁻¹³ - 10⁻¹¹ | >70 |

| LNCaP | Prostate Cancer | 10⁻¹³ - 10⁻¹¹ | >70 |

| PC-3 | Prostate Cancer | 10⁻¹³ - 10⁻¹¹ | >70 |

| H520 | Lung Cancer | 10⁻¹³ - 10⁻¹¹ | >70 |

| MCF-7 | Breast Cancer | 10⁻¹³ - 10⁻¹¹ | >70 |

ED50: Effective dose for 50% inhibition of clonal growth.

Further studies with BXL-01-0120 in HL-60 myeloid leukemia cells revealed its profound effects on cell cycle progression and differentiation:

-

Cell Cycle Arrest: Treatment with BXL-01-0120 (10⁻¹⁰ M for 4 days) led to an increase in the percentage of cells in the G0/G1 phase (61% vs. 47% in control) and a corresponding decrease in the S phase (18% vs. 42% in control).

-

Induction of Apoptosis: The same treatment regimen induced apoptosis in approximately 15% of the cells.

-

Enhanced Differentiation: BXL-01-0120 was a potent inducer of differentiation, with 87% of HL-60 cells expressing the monocyte/macrophage differentiation markers CD11b and CD14, compared to only 43% with 1,25(OH)2D3 at the same concentration.

These findings underscored the potential of deuterated Gemini analogs as highly effective anti-cancer agents.

Experimental Protocols

Synthesis of Deuterated Gemini Vitamin D3 Analogs

The synthesis of deuterated Gemini vitamin D3 analogs is a complex multi-step process. While the precise, proprietary synthesis of BXL-01-0120 is not publicly available, the general approach involves a convergent synthesis strategy. This typically includes the Wittig-Horner coupling of a deuterated A-ring phosphine oxide synthon with a CD-ring ketone fragment bearing the two side chains at the C-20 position.

General Synthetic Workflow:

In Vitro Anti-proliferative Assay (Clonal Growth)

The anti-proliferative activity of deuterated vitamin D analogs is commonly assessed using a clonal growth assay.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., HL-60, LNCaP, MCF-7) are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates containing appropriate growth medium.

-

Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with a range of concentrations of the deuterated vitamin D analog and the non-deuterated control (e.g., 1,25(OH)2D3). A vehicle control (e.g., ethanol) is also included.

-

Incubation: The plates are incubated for a period that allows for colony formation (typically 7-14 days), with the medium and treatment being refreshed every 3-4 days.

-

Staining: At the end of the incubation period, the medium is removed, and the colonies are fixed with methanol and stained with a solution of crystal violet.

-

Quantification: The number of colonies in each well is counted, and the percentage of growth inhibition is calculated relative to the vehicle control. The ED50 value is determined by plotting the percentage of inhibition against the log of the drug concentration.

Cell Cycle Analysis

The effect of deuterated vitamin D analogs on the cell cycle distribution is analyzed by flow cytometry.

Protocol:

-

Cell Treatment: Cells are seeded in culture dishes and treated with the deuterated analog or control for a specified period (e.g., 4 days).

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Signaling Pathways of Vitamin D and the Impact of Deuteration

The biological effects of vitamin D are primarily mediated through the nuclear vitamin D receptor (VDR). Upon binding of an active vitamin D analog, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The enhanced potency of deuterated Gemini analogs like BXL-01-0120 is believed to arise from a combination of factors:

-

Increased Metabolic Stability: Deuteration at key positions on the side chain slows down enzymatic degradation, leading to a longer duration of action and higher effective concentrations at the target site.

-

Enhanced VDR Binding and Activation: The unique stereochemistry of the Gemini side chains may lead to a more stable and transcriptionally active VDR-RXR complex.

Future Directions and Conclusion

The development of deuterated vitamin D analogs, particularly the Deuterated Gemini class, represents a significant step forward in harnessing the therapeutic potential of vitamin D. The enhanced metabolic stability and potent anti-cancer activity of these compounds have opened new avenues for the treatment of various malignancies. While early preclinical data is highly promising, further research is needed to fully elucidate the pharmacokinetic profiles and long-term safety of these analogs in vivo. Clinical trials are warranted to translate these promising preclinical findings into effective therapies for patients. The continued exploration of deuteration as a medicinal chemistry strategy holds great promise for the development of the next generation of vitamin D-based therapeutics with improved efficacy and safety profiles.

References

Navigating the Nuances of Vitamin D2-d6: A Technical Guide to Storage and Handling

For Immediate Release

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the precise storage and handling recommendations for Vitamin D2-d6. Ensuring the stability and integrity of this deuterated internal standard is paramount for accurate quantification in analytical methodologies. This document outlines critical data on storage conditions, stability, solubility, and safety precautions, alongside detailed experimental protocols and visual workflows to support best practices in the laboratory.

Core Storage and Stability Recommendations

This compound, a deuterated analog of Vitamin D2, is primarily utilized as an internal standard in mass spectrometry-based analyses. Its stability is crucial for the reliability of quantitative results. The compound is known to be sensitive to light, air, and temperature.[1][2]

Quantitative Storage and Stability Data

To ensure the long-term integrity of this compound, adherence to recommended storage conditions is essential. The following table summarizes the key storage and stability parameters gathered from supplier specifications and stability studies.

| Parameter | Recommendation | Source(s) |

| Long-Term Storage | -80°C[3] or -20°C[4] | [3] |

| Shipped Condition | Ambient or on dry ice | |

| Stability | ≥ 2 years at -80°C | |

| Sensitivity | Light and air sensitive | |

| Container | Tightly-closed, light-resistant containers | |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen) |

Solubility Profile

The solubility of this compound is a critical factor in the preparation of stock and working solutions for analytical assays.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble | |

| Ethanol | Suitable for preparing stock solutions |

Experimental Protocols

Accurate and reproducible experimental outcomes depend on meticulous sample preparation and analysis. The following protocols are recommended for working with this compound.

Preparation of Stock and Working Standard Solutions

This protocol outlines the steps for preparing this compound solutions for use in analytical methods such as LC-MS.

-

Environment : Perform all steps under UV-shielded lighting to prevent photodegradation.

-

Stock Solution Preparation :

-

Accurately weigh the required amount of solid this compound.

-

Dissolve the solid in a suitable solvent, such as methanol or ethanol, in a volumetric flask to achieve a known concentration (e.g., 1 mg/mL).

-

Ensure complete dissolution by vortexing or sonicating if necessary.

-

Store the stock solution at -20°C in a tightly sealed, light-resistant container. Stock solutions in methanol are reported to be stable for up to six months at this temperature.

-

-

Working Standard Preparation :

-

On the day of analysis, prepare working standards by diluting the stock solution to the desired concentrations using the mobile phase or a compatible solvent.

-

HPLC-MS/MS Analysis Method for Stability Assessment

This method can be employed to assess the stability of this compound over time and under various conditions.

-

Sample Preparation :

-

Prepare samples of this compound at a known concentration in a relevant matrix or solvent.

-

For stability studies, expose the samples to the conditions being tested (e.g., different temperatures, light exposure).

-

At specified time points, extract the this compound from the matrix. A common method involves protein precipitation with acetonitrile, followed by centrifugation.

-

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid is a typical mobile phase system.

-

Flow Rate : A flow rate of 0.4 to 1.0 mL/min is generally appropriate.

-

Column Temperature : Maintain the column at a constant temperature, for example, 35°C.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Use positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Detection : Employ Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the parent and daughter ions of this compound.

-

Safety and Handling Precautions

While specific safety data for this compound is limited, the data for its non-deuterated counterpart, Vitamin D2 (Ergocalciferol), should be strictly followed due to its high toxicity.

| Hazard | Precautionary Measures | Source(s) |

| Toxicity | Fatal if swallowed or inhaled. Toxic in contact with skin. Causes damage to organs (kidney, bone) through prolonged or repeated exposure. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection. | |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | |

| Spills | Sweep up or vacuum spillage and collect in a suitable container for disposal. Avoid generating dust. | |

| First Aid | If swallowed: Immediately call a poison center or doctor. If inhaled: Remove person to fresh air and keep comfortable for breathing. If on skin: Wash with plenty of water. |

Visual Guides

To further clarify the recommended procedures, the following diagrams illustrate key workflows and relationships.

Caption: Recommended workflow for handling this compound from receipt to use.

Caption: Decision tree for the appropriate storage of this compound.

Caption: Factors influencing this compound stability and corresponding controls.

References

Methodological & Application

Application Note: Quantitative Analysis of Vitamin D2 in Human Serum by LC-MS/MS using Vitamin D2-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Vitamin D2 (ergocalciferol) in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Vitamin D2-d6, to ensure high accuracy and precision. The methodology encompasses a straightforward sample preparation procedure, efficient chromatographic separation, and specific mass spectrometric detection. This method is suitable for clinical research and drug development applications where accurate measurement of Vitamin D2 is crucial.

Introduction

Vitamin D is a critical fat-soluble vitamin that plays a vital role in calcium homeostasis and bone metabolism. It exists in two primary forms: Vitamin D3 (cholecalciferol), which is synthesized in the skin upon exposure to sunlight, and Vitamin D2 (ergocalciferol), which is obtained from dietary supplements and plant-based sources.[1] Accurate measurement of Vitamin D levels is essential for diagnosing deficiency and monitoring supplementation.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for Vitamin D analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[1][2] This application note provides a detailed protocol for the analysis of Vitamin D2 using its deuterated internal standard, this compound, ensuring reliable quantification.

Experimental Workflow

Caption: Experimental workflow for Vitamin D2 analysis.

Experimental Protocols

Materials and Reagents

-

Vitamin D2 and this compound standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human serum (blank)

-

96-well plates or microcentrifuge tubes

Sample Preparation

-

Pipette 50 µL of serum sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Ascentis® Express C18, 2.1 x 50 mm, 2.7 µm) is recommended for good separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A gradient elution is typically used to separate Vitamin D2 from matrix interferences. An example gradient is as follows:

-

0-0.5 min: 50% B

-

0.5-2.0 min: Ramp to 95% B

-

2.0-3.0 min: Hold at 95% B

-

3.1-4.0 min: Return to 50% B and equilibrate

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for Vitamin D analysis due to reduced matrix effects.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Vitamin D2: The precursor ion is [M+H]+ at m/z 397.3. A common product ion for quantification is m/z 269.2.

-

This compound: The precursor ion is [M+H]+ at m/z 403.3. The corresponding product ion for quantification is m/z 275.2.

-

Note: Collision energies and other source parameters should be optimized for the specific instrument used.

-

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of Vitamin D.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL | |

| Intra-assay Precision (%CV) | < 10% | |

| Inter-assay Precision (%CV) | < 15% | |

| Accuracy (% Recovery) | 85-115% |

Signaling Pathway Diagram

Caption: Simplified Vitamin D metabolic pathway.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Vitamin D2 in human serum. The use of a deuterated internal standard, this compound, ensures high accuracy and corrects for matrix effects and variations in sample processing. This protocol is well-suited for high-throughput clinical research and drug development settings, enabling precise assessment of Vitamin D2 status.

References

Application Notes and Protocols for the Use of Vitamin D2-d6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated Vitamin D2 (Vitamin D2-d6, Ergocalciferol-d6) in pharmacokinetic (PK) studies. While this compound is predominantly utilized as an internal standard for the accurate quantification of Vitamin D and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS), this document also explores its potential application as a tracer in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Vitamin D2.

Introduction

Vitamin D2 (ergocalciferol) is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism. Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens and ensuring efficacy and safety. The use of stable isotope-labeled compounds, such as this compound, offers a powerful tool for these investigations. Deuterium-labeled analogues are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry, allowing for precise tracking and quantification.

Key Applications of this compound

-

Internal Standard in Bioanalytical Methods: The primary application of this compound is as an internal standard in LC-MS/MS assays for the quantification of Vitamin D2 and its metabolites in biological matrices like plasma and serum. Its similar chemical and physical properties to the analyte ensure that it behaves comparably during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.

-

Tracer in Pharmacokinetic Studies: Although less common, this compound can be administered to subjects to study the pharmacokinetics of Vitamin D2. By measuring the plasma concentrations of the deuterated compound over time, researchers can determine key PK parameters without the confounding influence of endogenous Vitamin D2 levels.

Pharmacokinetic Profile of Vitamin D2

Table 1: Pharmacokinetic Parameters of Oral Vitamin D2 in Healthy Adults

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Area Under the Curve (AUC) | 1005 ± 352 | ng·d/mL | [1] |

| Elimination Rate Constant (kₑ) | 0.321 ± 0.245 | day⁻¹ | [1] |

| Half-life (t½) | 3.105 ± 1.658 | days | [1] |

Data from a study involving a loading dose of 100,000 IU followed by 4,800 IU/day for 14 days.

Experimental Protocols

Protocol 1: Quantification of Vitamin D2 in Human Plasma using this compound as an Internal Standard

This protocol outlines a typical workflow for the analysis of Vitamin D2 in plasma samples using LC-MS/MS.

1. Materials and Reagents:

-

Human plasma samples

-

Vitamin D2 analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation:

-

Protein Precipitation:

-

To 200 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing the this compound internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A suitable gradient to separate Vitamin D2 from other matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Vitamin D2: Monitor the transition of the parent ion to a specific product ion.

-

This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion.

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Vitamin D2 to this compound against the concentration of the Vitamin D2 standards.

-

Determine the concentration of Vitamin D2 in the plasma samples from the calibration curve.

Protocol 2: Pharmacokinetic Study of Orally Administered this compound (Hypothetical)

This protocol describes a hypothetical study design for determining the pharmacokinetic profile of orally administered this compound.

1. Study Design:

-

Subjects: Healthy adult volunteers.

-